REACTION_CXSMILES
|
C(N)(=O)C.[CH3:5][N:6]1[C:11]2=[CH:12][N:13]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=3[NH:27]C(=O)C)[C:14]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[C:10]2[C:9](=[O:31])[N:8]([CH3:32])[C:7]1=[O:33]>Cl>[NH2:27][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=1[N:13]1[C:14]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[C:10]2[C:11]([N:6]([CH3:5])[C:7](=[O:33])[N:8]([CH3:32])[C:9]2=[O:31])=[CH:12]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
5
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CN1C(N(C(C=2C1=CN(C2C2=CC=CC=C2)C2=C(C=CC=C2)NC(C)=O)=O)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)N1C=C2N(C(N(C(C2=C1C1=CC=CC=C1)=O)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |